molecular formula C21H18N2 B8742381 2-Benzyl-3-(p-tolyl)-2H-indazole CAS No. 872681-96-4

2-Benzyl-3-(p-tolyl)-2H-indazole

Cat. No. B8742381
M. Wt: 298.4 g/mol
InChI Key: SKTGZYCNZVEAIJ-UHFFFAOYSA-N
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Patent
US07514465B2

Procedure details

Compound 10 (6.24 g, 0.03 mol), EtONa (4.08 g, 0.06 mol) and benzyl chloride (10.18 g, 0.08 mol) were allowed to react as in the preparation of compound 15 to afford compound 26 (0.45 g, 5%).
Quantity
6.24 g
Type
reactant
Reaction Step One
Name
Quantity
4.08 g
Type
reactant
Reaction Step One
Quantity
10.18 g
Type
reactant
Reaction Step One
[Compound]
Name
compound 15
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Yield
5%

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]2[C:16]3[C:11](=[CH:12][CH:13]=[CH:14][CH:15]=3)[NH:10][N:9]=2)=[CH:4][CH:3]=1.CC[O-].[Na+].[CH2:21](Cl)[C:22]1[CH:27]=[CH:26][CH:25]=[CH:24][CH:23]=1>>[CH2:21]([N:9]1[C:8]([C:5]2[CH:4]=[CH:3][C:2]([CH3:1])=[CH:7][CH:6]=2)=[C:16]2[C:11]([CH:12]=[CH:13][CH:14]=[CH:15]2)=[N:10]1)[C:22]1[CH:27]=[CH:26][CH:25]=[CH:24][CH:23]=1 |f:1.2|

Inputs

Step One
Name
Quantity
6.24 g
Type
reactant
Smiles
CC1=CC=C(C=C1)C1=NNC2=CC=CC=C12
Name
Quantity
4.08 g
Type
reactant
Smiles
CC[O-].[Na+]
Name
Quantity
10.18 g
Type
reactant
Smiles
C(C1=CC=CC=C1)Cl
Name
compound 15
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=CC=C1)N1N=C2C=CC=CC2=C1C1=CC=C(C=C1)C
Measurements
Type Value Analysis
AMOUNT: MASS 0.45 g
YIELD: PERCENTYIELD 5%
YIELD: CALCULATEDPERCENTYIELD 5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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